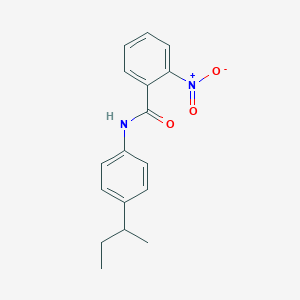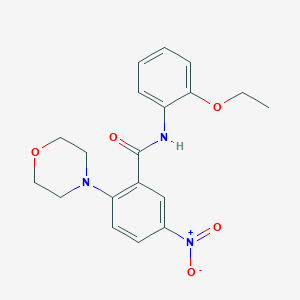![molecular formula C21H32N8O B5250158 4-[5-[(4-Methylpiperidin-1-yl)methyl]tetrazol-1-yl]-1-(4-pyridin-4-ylpiperazin-1-yl)butan-1-one](/img/structure/B5250158.png)
4-[5-[(4-Methylpiperidin-1-yl)methyl]tetrazol-1-yl]-1-(4-pyridin-4-ylpiperazin-1-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-[(4-Methylpiperidin-1-yl)methyl]tetrazol-1-yl]-1-(4-pyridin-4-ylpiperazin-1-yl)butan-1-one is a complex organic compound that features a combination of piperidine, tetrazole, and piperazine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-[(4-Methylpiperidin-1-yl)methyl]tetrazol-1-yl]-1-(4-pyridin-4-ylpiperazin-1-yl)butan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Alkylation of Piperidine: The piperidine ring is alkylated using a suitable alkyl halide.
Coupling Reactions: The piperidine and tetrazole intermediates are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the Piperazine Moiety: This involves the reaction of a pyridine derivative with piperazine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-[5-[(4-Methylpiperidin-1-yl)methyl]tetrazol-1-yl]-1-(4-pyridin-4-ylpiperazin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-[5-[(4-Methylpiperidin-1-yl)methyl]tetrazol-1-yl]-1-(4-pyridin-4-ylpiperazin-1-yl)butan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.
Biological Studies: The compound can be used to study receptor-ligand interactions and enzyme inhibition.
Industrial Applications: It may be used in the synthesis of advanced materials and as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of 4-[5-[(4-Methylpiperidin-1-yl)methyl]tetrazol-1-yl]-1-(4-pyridin-4-ylpiperazin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Methylpiperidin-1-yl)aniline
- 1-(1-Methyl-4-piperidinyl)piperazine
- {5-[(4-Methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}acetic acid
Uniqueness
4-[5-[(4-Methylpiperidin-1-yl)methyl]tetrazol-1-yl]-1-(4-pyridin-4-ylpiperazin-1-yl)butan-1-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
IUPAC Name |
4-[5-[(4-methylpiperidin-1-yl)methyl]tetrazol-1-yl]-1-(4-pyridin-4-ylpiperazin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N8O/c1-18-6-11-26(12-7-18)17-20-23-24-25-29(20)10-2-3-21(30)28-15-13-27(14-16-28)19-4-8-22-9-5-19/h4-5,8-9,18H,2-3,6-7,10-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVKMQDOLXCEFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=NN=NN2CCCC(=O)N3CCN(CC3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-cyanophenyl)-3-[(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-yl)sulfanyl]propanamide](/img/structure/B5250082.png)
![3-chloro-N-{[(4-ethoxyphenyl)(4-hydroxybutyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B5250084.png)
![(6Z)-6-(1,3-benzodioxol-5-ylmethylidene)-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5250087.png)
![N-(3-acetylphenyl)-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5250098.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(4-pyridinylmethyl)-2-indanecarboxamide](/img/structure/B5250099.png)

![4-benzyl-1-[3-(4-chlorophenoxy)benzyl]piperidine](/img/structure/B5250113.png)
![1-[6-(2,4,6-Trimethylphenoxy)hexyl]pyrrolidine](/img/structure/B5250115.png)
![4-tert-butyl-N-[2,2,2-trichloro-1-(4-methylpiperidin-1-yl)ethyl]benzamide](/img/structure/B5250118.png)

![2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}-N-(2-ethoxyphenyl)acetamide](/img/structure/B5250132.png)
![N-[4-(2-amino-3-cyano-5-oxo-4,6,7,8-tetrahydrochromen-4-yl)phenyl]acetamide](/img/structure/B5250134.png)
![1-{4-[(3-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]phenyl}ethanone](/img/structure/B5250140.png)
![3-[[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino]benzoic acid;hydrochloride](/img/structure/B5250150.png)
